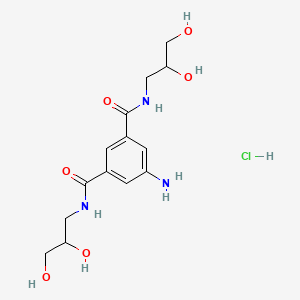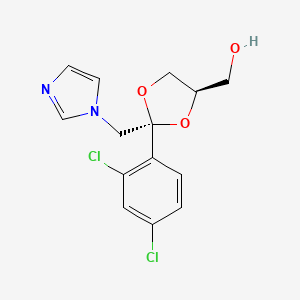
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its tetrahydropyridine core and two p-methoxyphenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol typically involves multi-step organic reactions. One common method includes the condensation of p-methoxybenzaldehyde with a suitable pyridine derivative under acidic or basic conditions. The reaction is followed by reduction and methylation steps to achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-methoxybenzaldehyde, while reduction may produce p-methoxybenzyl alcohol.
Scientific Research Applications
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydro-1-methyl-3-pyridinemethanol: Lacks the p-methoxyphenyl groups, resulting in different chemical properties.
4-(p-Methoxyphenyl)-1,2,3,6-tetrahydropyridine: Contains only one p-methoxyphenyl group, leading to variations in reactivity and applications.
Uniqueness
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol is unique due to its dual p-methoxyphenyl groups, which enhance its chemical stability and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
10185-04-3 |
|---|---|
Molecular Formula |
C₂₁H₂₇NO₃ |
Molecular Weight |
341.44 |
Synonyms |
1,2,3,6-Tetrahydro-α,4-bis(4-methoxyphenyl)-1-methyl-3-pyridinemethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)


